

# Spectroscopic Profile of 3-Nitro-2-pentene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Nitro-2-pentene** is an unsaturated nitroalkane with the chemical formula C₅H₅NO₂ and a molecular weight of 115.13 g/mol .[1][2] As a member of the nitroalkene class of compounds, it holds potential interest in various chemical and pharmaceutical research areas due to the versatile reactivity of the nitro group and the carbon-carbon double bond. This technical guide provides a detailed overview of the predicted spectroscopic data for **3-Nitro-2-pentene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data. The absence of publicly available experimental spectra for this specific molecule necessitates a predictive approach based on the well-established spectroscopic characteristics of its constituent functional groups.

# **Predicted Spectroscopic Data**

The following tables summarize the anticipated spectroscopic data for **3-Nitro-2-pentene**. These predictions are derived from the typical spectral regions and fragmentation patterns of alkenes and nitro compounds.

# Table 1: Predicted <sup>1</sup>H NMR Spectral Data for 3-Nitro-2pentene



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH₃)	~1.1	Triplet	~7.5
H-2 (CH <sub>2</sub> )	~2.5	Quintet	~7.5
H-4 (CH)	~7.0	Quartet	~7.0
H-5 (CH₃)	~2.1	Doublet	~7.0

Predicted spectra are based on typical values for similar structural motifs.[3][4][5][6][7]

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 3-Nitro-2-

pentene

Carbon	Chemical Shift (δ, ppm)
C-1	~12
C-2	~25
C-3	~145
C-4	~135
C-5	~15

Predicted chemical shifts are based on analogous alkene structures.[5][8]

# Table 3: Predicted Infrared (IR) Absorption Bands for 3-Nitro-2-pentene



Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode
Nitro (NO <sub>2</sub> )	~1550	Strong	Asymmetric Stretch
Nitro (NO <sub>2</sub> )	~1365	Strong	Symmetric Stretch
Alkene (C=C)	~1650	Medium	Stretch
Vinylic C-H	~3050	Medium	Stretch
Aliphatic C-H	2850-3000	Medium-Strong	Stretch

Characteristic IR frequencies for nitroalkanes and alkenes form the basis of these predictions. [3][9][10]

**Table 4: Predicted Mass Spectrometry (MS)** 

Fragmentation for 3-Nitro-2-pentene

m/z	lon	Possible Fragmentation Pathway
115	[M] <sup>+</sup>	Molecular Ion
98	[M - OH]+	Loss of hydroxyl radical
85	[M - NO]+	Loss of nitric oxide
69	[M - NO <sub>2</sub> ] <sup>+</sup>	Loss of nitro group
55	[C <sub>4</sub> H <sub>7</sub> ]+	Cleavage of the C-C bond adjacent to the double bond

Fragmentation patterns are predicted based on the principles of mass spectrometry for organic compounds.[11][12][13][14]

## **Experimental Protocols**

The following sections outline generalized experimental protocols for obtaining the spectroscopic data detailed above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the chemical structure and connectivity of **3-Nitro-2-pentene** by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Nitro-2-pentene** in a deuterated solvent (e.g., CDCl₃, Acetone-d₀) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.[4]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional <sup>13</sup>C(<sup>1</sup>H) proton-decoupled NMR spectrum.
  - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Nitro-2-pentene** by measuring the absorption of infrared radiation.



#### Methodology:

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
  neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total
  Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR
  crystal.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract atmospheric and instrumental interferences.[15]
- Sample Spectrum: Record the spectrum of the prepared sample.
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>.[16]
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate a transmittance or absorbance spectrum.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of **3-Nitro-2-pentene** to confirm its molecular formula and aid in structural elucidation.

#### Methodology:

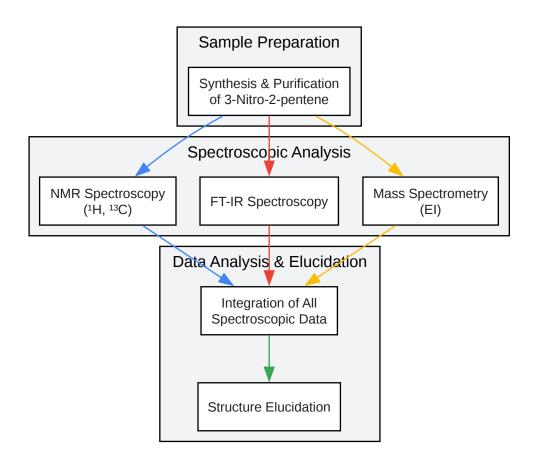
- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.
   [17]
- Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample
  molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
  eV), causing ionization and fragmentation.[17][18][19]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
   The peak with the highest m/z often corresponds to the molecular ion (M+), and the other peaks represent fragment ions.[12]

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **3-Nitro-2-pentene**.



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